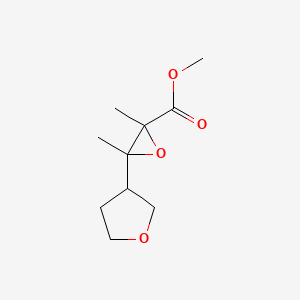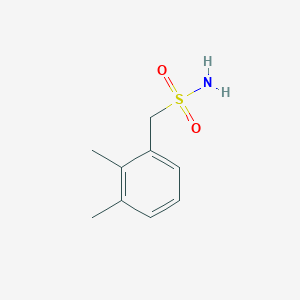
(2,3-Dimethylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethylphenyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO2S. It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a 2,3-dimethylphenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylphenyl)methanesulfonamide typically involves the reaction of 2,3-dimethylaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of 2,3-dimethylaniline to form the desired sulfonamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (2,3-Dimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can undergo nitration and bromination reactions, where the sulfonamide group acts as an ortho/para-directing group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nitration: Typically involves the use of nitric acid and sulfuric acid mixtures at controlled temperatures.
Bromination: Uses bromine in glacial acetic acid containing hydrobromic acid.
Major Products:
Nitration Products: 4-nitro derivatives are commonly formed.
Bromination Products: Brominated derivatives at the ortho or para positions relative to the sulfonamide group.
Applications De Recherche Scientifique
(2,3-Dimethylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of (2,3-Dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit the activity of certain enzymes or receptors, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
- (2,4-Dimethylphenyl)methanesulfonamide
- (3,4-Dimethylphenyl)methanesulfonamide
- (2,5-Dimethylphenyl)methanesulfonamide
Comparison: (2,3-Dimethylphenyl)methanesulfonamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different steric and electronic effects, leading to variations in its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C9H13NO2S |
|---|---|
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
(2,3-dimethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-7-4-3-5-9(8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) |
Clé InChI |
WANNPRMPFYDBJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CS(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
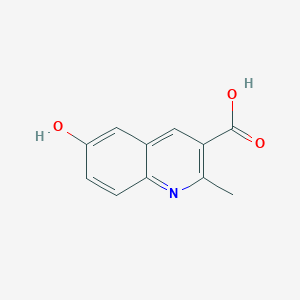
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
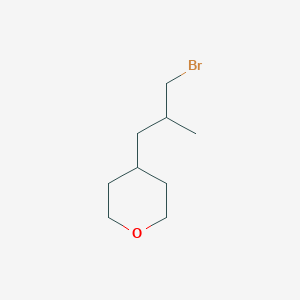
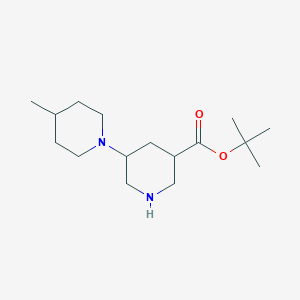
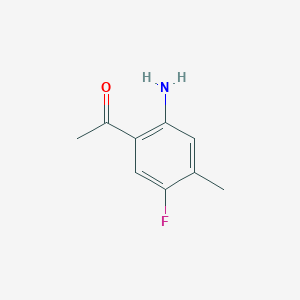


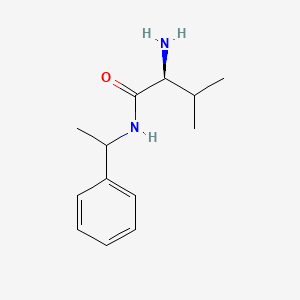
![2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13189392.png)

